Azetidin-1-yl(azetidin-3-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azetidin-1-yl(azetidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7(6-4-8-5-6)9-2-1-3-9/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMHFLKYUIUXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Profiles of Azetidinyl Methanone Compounds
Ring-Opening Reactions of Azetidine (B1206935) Rings
The significant ring strain inherent in the four-membered azetidine heterocycle (approximately 25.4 kcal/mol) is a primary driver of its reactivity, making it a substrate for various ring-opening reactions. rsc.org These reactions provide pathways to highly substituted acyclic amines. rsc.org However, unlike the more strained three-membered aziridines, azetidines are generally stable enough for handling but can be activated for ring-opening under appropriate conditions, such as with Lewis or Brønsted acids. rsc.orgrsc.org
In the specific case of Azetidin-1-yl(azetidin-3-yl)methanone, the two azetidine rings exhibit different reactivity profiles. The nitrogen of the azetidin-1-yl moiety is part of an amide linkage, which significantly reduces its basicity and nucleophilicity due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Conversely, the nitrogen in the azetidin-3-yl ring retains its basic character and is the more likely site for activation via protonation or alkylation to form a reactive azetidinium ion. nih.gov This activation is a crucial prerequisite for subsequent nucleophilic attack. nih.gov
Nucleophilic Ring Opening Mechanisms
Once activated to form an azetidinium ion, the azetidine ring becomes highly susceptible to nucleophilic attack. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks one of the carbon atoms adjacent to the positively charged nitrogen, leading to the cleavage of a carbon-nitrogen (C-N) bond. bohrium.comnih.gov This process results in the formation of a functionalized linear amine. bohrium.com
A wide array of nucleophiles can be employed in these reactions, including:
Nitrogen nucleophiles: Azide (B81097) anions and amines (e.g., benzylamine). organic-chemistry.orgresearchgate.net
Oxygen nucleophiles: Acetate anions and alkoxides. organic-chemistry.orgresearchgate.net
Carbon nucleophiles: Cyanide anions. researchgate.net
The rate and success of the ring-opening are dependent on the nucleophilicity of the attacking species and the substitution pattern of the azetidine ring. researchgate.net For this compound, nucleophilic ring-opening would preferentially occur on the activated azetidin-3-yl ring.
Chemo- and Regioselectivity in Ring Cleavage
The chemo- and regioselectivity of the nucleophilic ring-opening of unsymmetrical azetidinium ions are governed by a balance of electronic and steric factors. The site of nucleophilic attack (C-2 vs. C-4) is highly dependent on the substituents on the azetidine ring and the nature of the attacking nucleophile. bohrium.com
Electronic Effects: Electron-withdrawing or conjugating groups (such as aryl, alkenyl, cyano, or carbonyl groups) at the C-2 position can stabilize the transition state of the SN2 reaction. This stabilization promotes the cleavage of the C2-N bond, directing the nucleophile to attack the C-2 carbon.
Steric Effects: In the absence of strong electronic influences, steric hindrance plays a decisive role. Bulky nucleophiles or substituents on the ring will direct the incoming nucleophile to the less sterically hindered carbon atom. For instance, in 2-alkylazetidinium ions, sterically demanding nucleophiles typically attack the C-4 position.
Studies on various substituted azetidinium ions have provided clear insights into these governing principles. For example, azetidinium ions with no substituent at the C-4 position generally undergo regioselective attack at C-4. researchgate.net Conversely, if the C-4 position is substituted (e.g., with a methyl group), highly regioselective opening occurs at the C-2 position. researchgate.net The interplay between the nucleophile and the substitution pattern is summarized in the table below.
| Substitution Pattern | Nucleophile | Major Site of Attack | Governing Factor | Reference |
|---|---|---|---|---|
| Unsubstituted at C-4 | Azide, Acetate, Benzylamine | C-4 | Steric (less hindered) | researchgate.net |
| C-4 Methyl | Azide, Acetate, Benzylamine | C-2 | Electronic/Steric | researchgate.net |
| C-2 Unsaturated Group (e.g., Aryl, Acyl) | Various Nucleophiles | C-2 | Electronic (stabilization) | |
| C-2 Alkyl | Bulky Nucleophiles | C-4 | Steric (less hindered) |
Ring-Expansion Reactions of Azetidine Moieties
Azetidines serve as valuable synthons for the construction of larger nitrogen-containing heterocycles through ring-expansion reactions. rsc.org These transformations leverage the inherent ring strain to drive the formation of more stable five-, six-, or even seven-membered rings, such as pyrrolidines, piperidines, and azepanes. rsc.org
Expansion to Pyrrolidine (B122466) and Larger Ring Systems
The expansion of azetidines to pyrrolidines is a synthetically useful transformation. organic-chemistry.orgbham.ac.uk This can be achieved through various mechanistic pathways, often involving intramolecular rearrangements. For example, base-induced cyclization of (2-aminoalkyl)oxiranes can yield 2-(hydroxymethyl)azetidines, which can serve as precursors to pyrrolidin-3-ols under different conditions, demonstrating the synthetic relationship between these ring systems. acs.org Similarly, azetidines fitted with a suitable side chain, such as a 3-hydroxypropyl group at the C-2 position, can undergo intramolecular N-alkylation. The resulting bicyclic azetidinium ion is then susceptible to nucleophilic attack, leading to a mixture of ring-expanded products, including pyrrolidines and azepanes. semanticscholar.orgnih.gov
Mechanistic Pathways of Ring Expansion
The mechanistic pathways for ring expansion often proceed through the formation of a bicyclic azetidinium intermediate. rsc.orgnih.gov In a representative example, an azetidine with a 2-(3-hydroxypropyl) side chain is first treated to activate the terminal alcohol. This facilitates an intramolecular SN2 reaction where the azetidine nitrogen attacks the activated carbon, forming a strained 1-azoniabicyclo[3.2.0]heptane intermediate. nih.gov
This bicyclic cation is then subjected to ring-opening by an external nucleophile. The regioselectivity of this second step determines the final product. Attack at the original azetidine C-4 carbon results in a seven-membered azepane ring, while attack at the C-2 carbon leads to a five-membered pyrrolidine ring. nih.gov The distribution of these products is sensitive to the substitution pattern on the azetidine ring and the nature of the nucleophile used in the expansion process. semanticscholar.orgnih.gov Quantum mechanical DFT calculations have been used to rationalize the observed regioselectivities. semanticscholar.org
| Starting Azetidine Type | Reaction Conditions | Intermediate | Major Product(s) | Reference |
|---|---|---|---|---|
| 2-(3-hydroxypropyl)azetidine | 1. Alcohol activation 2. Nucleophile (CN-, N3-, AcO-) | 1-Azoniabicyclo[3.2.0]heptane | Pyrrolidines and/or Azepanes | nih.gov |
| 2-(2-bromo-1,1-dimethylethyl)azetidine | Silver salt in DMSO | Bicyclic azetidinium salt | 5,5-Dimethylpiperidin-4-one | rsc.org |
Reactivity of the Methanone (B1245722) Functional Group
The methanone group in this compound is an exocyclic amide where the nitrogen atom is part of the strained azetidin-1-yl ring. This structural feature significantly influences its reactivity compared to a typical acyclic amide. The strain in the four-membered ring enhances the electrophilicity of the amide carbonyl carbon. rsc.orgbhu.ac.in
In N-acyl azetidines, the amide bond exhibits increased reactivity towards nucleophilic acyl substitution, such as hydrolysis. rsc.org The release of ring strain in the transition state and the final product provides a thermodynamic driving force for the cleavage of the acyl-nitrogen bond. This reactivity is analogous to, though less pronounced than, that observed in azetidin-2-ones (β-lactams), where the endocyclic amide bond is famously susceptible to nucleophilic attack, a property central to the mechanism of action of penicillin antibiotics. bhu.ac.inglobalresearchonline.net The infrared absorption frequency of the carbonyl group in strained amides is typically higher than in unstrained amides, reflecting this increased electrophilicity. bhu.ac.in Therefore, the methanone bridge in this compound is expected to be a potential site for hydrolysis under acidic or basic conditions, which would lead to the cleavage of the molecule into azetidine and azetidine-3-carboxylic acid derivatives.
Carbonyl Reactivity in Azetidinyl Methanones
The carbonyl group (C=O) is inherently polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. In the context of this compound, the carbonyl group bridges an N-acyl azetidine and a 3-keto azetidine structure, leading to complex reactivity.
For the N-acyl azetidine portion (the azetidin-1-yl side), nucleophilic addition to the carbonyl carbon is a key reaction. Research on related N-acyl azetidines has shown that they can form unusually stable tetrahedral intermediates upon addition of organometallics. rsc.org This stability is attributed to the combination of the azetidine ring's strain energy and the pyramidalization of the amide bond nitrogen atom. rsc.org This suggests that the carbonyl group in such a configuration is highly receptive to nucleophilic attack.
On the other side, the azetidin-3-yl moiety positions the carbonyl group within one carbon of the ring's nitrogen atom. The synthesis of such azetidin-3-ones has been achieved through methods like gold-catalyzed oxidative cyclization of N-propargylsulfonamides, bypassing the need for hazardous diazo intermediates. This indicates that the azetidin-3-one (B1332698) structure is a synthetically accessible and versatile substrate.
Interplay between Ring Strain and Carbonyl Reactivity
The significant ring strain of azetidine, estimated to be around 25.4 kcal/mol, profoundly influences the reactivity of the adjacent carbonyl group. rsc.org This strain is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the relatively stable pyrrolidines (5.4 kcal/mol). rsc.org
This inherent strain enhances the electrophilicity of the carbonyl carbon. In a typical, unstrained amide, the nitrogen's lone pair of electrons can delocalize into the carbonyl group, reducing the carbon's partial positive charge and thus its reactivity towards nucleophiles. However, in an N-acyl azetidine, this delocalization is disfavored because it would increase the ring strain. nih.gov Consequently, the nitrogen lone pair is less available, making the carbonyl carbon more electrophilic and reactive. nih.govglobalresearchonline.net
This interplay is evident in stability studies of related compounds. For instance, an N-linked heteroaryl azetidine bearing an azetidine amide (forming a structure analogous to a portion of the target molecule) showed enhanced stability compared to its acyclic dimethyl amide counterpart. nih.gov This suggests that the strained azetidine amide is a poorer nucleophile, a direct consequence of the strain-inhibited delocalization. nih.gov
Strain-Driven Reactivity in Four-Membered Azetidine Heterocycles
The reactivity of the azetidine ring itself is largely dominated by its considerable strain energy. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net This stored potential energy provides a thermodynamic driving force for reactions that involve ring-opening, allowing the molecule to achieve a more stable, lower-energy state. nih.gov
This strain-driven reactivity makes azetidines valuable synthetic intermediates, but it can also lead to undesired decomposition pathways. nih.gov For example, certain N-substituted azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition. This occurs via nucleophilic attack of a pendant amide group on the strained ring, a pathway not typically observed in larger, less strained heterocyclic systems. nih.gov
Influence of Ring Strain on Reaction Pathways
Ring strain not only activates the azetidine ring but also directs the pathways of chemical reactions. Reactions tend to proceed through mechanisms that relieve this strain. The aforementioned intramolecular decomposition of aryl azetidines serves as a clear example. The process is initiated by the protonation of the azetidine nitrogen, which increases the ring's susceptibility to nucleophilic attack. The subsequent attack by a nearby amide group leads to the cleavage of a C-N bond, opening the strained four-membered ring to form a more stable intermediate. nih.gov
The rate of such decomposition pathways is highly sensitive to the molecular structure, as illustrated by the stability of various analogues under acidic conditions.
| Compound Analogue | Key Structural Feature | Half-Life (T1/2) at pH 1.8 | Inferred Stability |
|---|---|---|---|
| Acyclic Amide Analogue | -CH2-C(O)N(CH3)2 | 11 hours | Moderate |
| Azetidine Amide Analogue | -CH2-C(O)-Azetidine | 48 hours | Enhanced |
| Pyrrolidine Amide Analogue | -CH2-C(O)-Pyrrolidine | 13 hours | Moderate |
| Piperidine (B6355638) Amide Analogue | -CH2-C(O)-Piperidine | 10 hours | Moderate |
| N-Phenyl Analogue | N-phenyl azetidine | < 5 minutes | Very Low |
| N-Pyridyl Analogue | N-(2-pyridyl) azetidine | > 2 weeks | Very High |
Data synthesized from findings reported on the stability of N-substituted aryl azetidines. The study highlights how modifying the electronics of the N-aryl group or the nucleophilicity of the pendant amide significantly alters the rate of strain-driven decomposition nih.gov.
Exploiting Strain for Novel Chemical Transformations
The high reactivity endowed by ring strain is not just a liability but a powerful tool for synthetic chemists. This principle of "strain-release" is actively exploited to drive novel and complex chemical transformations that would otherwise be difficult to achieve. nih.govresearchgate.netnih.gov
A prominent example involves the use of azabicyclo[1.1.0]butanes (ABBs), highly strained precursors, to synthesize functionalized azetidines. The significant strain energy within the ABB fragment is harnessed to drive reactions. For instance, the generation of azabicyclo[1.1.0]butyl lithium, followed by trapping with an electrophile like a boronic ester, creates an intermediate that readily undergoes rearrangement. This rearrangement involves the cleavage of the central C–N bond, relieving the immense ring strain and forming a substituted azetidine ring.
This strain-release strategy has been applied to a variety of transformations, as summarized below.
| Transformation Type | Strained Precursor | Key Process | Product Class |
|---|---|---|---|
| Spirocyclization | Azabicyclo[1.1.0]butyl Ketones | Electrophile-induced intramolecular cyclization | Azetidine-containing spirocycles nih.govresearchgate.netnih.gov |
| Homologation | Azabicyclo[1.1.0]butane | 1,2-metalate rearrangement of a boronate complex | Functionalized azetidinyl boronic esters |
| Multicomponent Synthesis | Azabicyclo[1.1.0]butyl-lithium | Strain-release-driven anion relay sequence | Diverse substituted azetidines |
Computational and Experimental Mechanistic Investigations
Understanding the complex reactivity of strained systems like azetidinyl methanones necessitates a combination of advanced computational and experimental techniques.
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, predicting reactivity, and rationalizing stereochemical outcomes. researchgate.netmdpi.com These methods allow researchers to calculate the energies of transition states, map reaction pathways, and analyze orbital interactions that govern reactivity. sciencedaily.comescholarship.org For example, computational models have been successfully used to predict the feasibility of various reactant pairs in forming azetidines via photocatalysis, prescreening for successful reactions and avoiding trial-and-error experimentation. sciencedaily.com In studies of cysteine-targeting azetidinyl compounds, computational methods were used to calculate the energy barrier for the proposed SN2-like ring-opening reaction. nih.gov
Experimentally, a range of spectroscopic and kinetic studies are employed. In situ infrared spectroscopy can be used to monitor the rapid progress of strain-release reactions. researchgate.net To probe decomposition mechanisms, researchers have utilized techniques such as pKa measurements and 15N NMR spectroscopy to understand the role of protonation and the electronic environment of the nitrogen atoms. nih.gov These experimental observations provide crucial data for validating and refining computational models, leading to a more complete and accurate picture of the chemical behavior of these strained heterocyclic compounds.
Theoretical and Computational Chemistry Studies on Azetidin 1 Yl Azetidin 3 Yl Methanone
Quantum Chemical Methods for Electronic Structure Analysis
Quantum chemical methods are fundamental to understanding the electronic characteristics of a molecule. These analyses can predict reactivity, spectroscopic properties, and intermolecular interactions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on Azetidin-1-yl(azetidin-3-yl)methanone would involve geometry optimization to find the lowest energy structure. This would be followed by calculations of various electronic properties. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) would be crucial for obtaining reliable results. While no specific data exists for this compound, studies on other azetidine (B1206935) amides have utilized DFT to understand their structure-activity relationships. acs.orgnih.gov
HOMO-LUMO Analysis and Molecular Orbital Theory
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. For this compound, this analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack. General principles suggest the nitrogen and oxygen atoms would be regions of high electron density (HOMO), while the carbonyl carbon would be electron-deficient (LUMO).
Molecular Electrostatic Potential Surface (MEPS) Analysis
A Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. For this compound, a MEPS analysis would highlight regions of negative potential (in red/yellow), likely around the carbonyl oxygen and the nitrogen atoms, indicating favorable sites for electrophilic attack. Regions of positive potential (in blue) would be expected around the hydrogen atoms.
Conformational Analysis of this compound and its Derivatives
The three-dimensional shape of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotations.
Conformational Preferences and Energy Minima
This compound possesses multiple rotatable bonds, including the C-N bonds of the amide linkage and the bonds connecting the azetidine rings to the carbonyl group. A thorough conformational search would identify the various low-energy conformers and the global energy minimum. The unique torsional profile of azetidine amides can lead to distinct structural preferences compared to other tertiary amides. drughunter.com
Dynamics of Azetidine Ring Puckering
The four-membered azetidine ring is not planar and undergoes a dynamic process known as ring puckering. In this compound, there are two such rings, and their puckering motions could be coupled. Computational studies, potentially using molecular dynamics simulations or by mapping the potential energy surface, would be necessary to understand the energy barriers and pathways of this puckering. Studies on the azetidine radical cation have shown that the ring can become planar depending on the electronic state. rsc.org
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling serves as a powerful tool to investigate the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. For a molecule like this compound, which is formed by the coupling of two azetidine rings via an amide bond, computational studies would be crucial for optimizing synthetic routes and understanding the underlying reaction dynamics.
The synthesis of this compound would likely involve the formation of an amide bond between azetidine and an activated azetidine-3-carboxylic acid derivative. Transition state (TS) calculations are fundamental to understanding the feasibility and kinetics of such a reaction. These calculations aim to locate the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction.
Computational chemists employ methods like Density Functional Theory (DFT) to model these processes. For instance, in a typical amide coupling reaction, the pathway would be mapped by identifying the structures of the reactants, intermediates, transition states, and products. Researchers can predict the most likely reaction pathway by comparing the energy barriers of different potential routes. For example, computational models developed for photocatalyzed azetidine synthesis have successfully predicted which reactant pairs will form products by calculating frontier orbital energies and the energy required to reach the transition state. rasayanjournal.co.innih.gov In a similar vein, studies on other nitrogen-containing heterocycles have used computational approaches to locate transition states and verify them through frequency calculations, where a true transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org
For the formation of the central amide bond in this compound, a key transition state would involve the nucleophilic attack of the nitrogen from one azetidine ring onto the carbonyl carbon of the other. The geometry and energy of this state would be highly dependent on the specific activating group used for the carboxylic acid and the solvent environment, all of which can be modeled computationally.
Table 1: Hypothetical Transition State Calculation Parameters for Amide Formation
This interactive table outlines typical parameters and methods used in transition state calculations for a reaction analogous to the synthesis of this compound.
| Parameter | Description | Typical Value/Method |
| Computational Method | The level of theory used to calculate electronic structure. | DFT (e.g., B3LYP, M06-2X) |
| Basis Set | The set of functions used to build molecular orbitals. Larger sets provide more accuracy. | 6-31G(d), def2-TZVP |
| Solvation Model | A model to simulate the effect of the solvent on the reaction. | PCM, SMD |
| Task | The type of calculation performed. | Transition State Optimization (Opt=TS) |
| Verification | A subsequent calculation to confirm the nature of the stationary point. | Frequency Calculation (Freq) |
| Imaginary Frequency | The characteristic vibrational mode of a transition state. | 1 (negative value) |
While transition state calculations provide the enthalpic barrier, a complete understanding of a reaction's spontaneity and rate requires the calculation of the Gibbs free energy profile. This profile accounts for both enthalpy and entropy along the reaction pathway. researchgate.net By calculating the free energies of all stationary points (reactants, intermediates, transition states, products), a comprehensive energy landscape of the synthesis can be constructed. nih.govuni.lu
Advanced Simulation Techniques
Beyond static calculations of reaction pathways, advanced simulation techniques can provide dynamic insights into the behavior of this compound and its interactions.
Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules over time, offering a view of the system's dynamic evolution. nih.gov For a molecule like this compound, MD simulations could be used to:
Explore Conformational Space: The two azetidine rings can adopt various puckered conformations, and the amide bond has rotational flexibility. MD simulations can explore the accessible conformations and their relative populations, which is crucial for understanding its shape and how it might interact with biological targets.
Analyze Solvent Effects: Simulations can explicitly model solvent molecules, providing a detailed picture of solvation shells and hydrogen bonding interactions with the solvent, which influences solubility and reactivity.
Assess Stability: The stability of the compound in a simulated physiological environment can be assessed by monitoring its structure over the course of the simulation. acs.org
General procedures for MD simulations of small molecules involve creating a topology file (which defines the force field parameters for bonds, angles, etc.), placing the molecule in a simulation box with solvent, and running the simulation for a set amount of time (nanoseconds to microseconds). mdpi.com Analysis of the resulting trajectory can reveal root-mean-square deviation (RMSD) to assess stability and other dynamic properties. acs.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sigmaaldrich.com In the context of synthetic strategy, docking can be employed to predict how a precursor molecule might bind to the active site of an enzyme catalyst. This is particularly relevant for designing stereoselective syntheses, where an enzyme could favor the formation of one enantiomer over another.
For a molecule like this compound, which contains a novel scaffold, docking is more commonly used in drug discovery to predict its binding affinity and mode to a biological target protein. However, the principles are applicable to synthesis. For instance, if a hydrolase enzyme were used in a kinetic resolution to separate enantiomers of a precursor, docking could help predict which enantiomer fits better in the enzyme's active site, thus reacting faster. Computational studies on other azetidine-based compounds have successfully used docking to predict binding to protein targets, and these predictions have been subsequently confirmed by experimental data, demonstrating the power of this approach in scaffold-based design.
Azetidin 1 Yl Azetidin 3 Yl Methanone As a Versatile Synthetic Building Block and Scaffold
Design Principles for Azetidine-Based Scaffolds in Chemical Synthesis
The use of azetidine-based scaffolds, including derivatives of Azetidin-1-yl(azetidin-3-yl)methanone, is guided by several key design principles aimed at optimizing molecular properties for biological applications. researchgate.net Azetidines are valued for their ability to impart structural rigidity into molecules, which can reduce the entropic penalty of binding to a biological target and thus potentially increase affinity. enamine.net The four-membered ring forces specific bond angles and spatial orientations of substituents, providing a defined vector for exploring chemical space. enamine.net
A primary design consideration is the strategic functionalization of the azetidine (B1206935) core. researchgate.net Limitations in traditional synthetic approaches have included difficulties in accessing non-symmetrically substituted azetidines and introducing substituents at the α-position to the nitrogen. researchgate.net Modern strategies focus on creating densely functionalized azetidine rings that serve as templates for diversification. nih.govutexas.edu These templates are often designed with orthogonal protecting groups or reactive handles to allow for selective, late-stage modifications, a crucial aspect for library synthesis. researchgate.netnih.gov Furthermore, the polar nature of the azetidine ring can improve aqueous solubility, a critical parameter for drug candidates. researchgate.net
| Feature | Design Implication | Source(s) |
| Structural Rigidity | Pre-organizes substituents, potentially increasing binding affinity by reducing entropic loss upon binding. | enamine.net |
| 3D Vectorial Display | Provides well-defined exit vectors for substituents, enabling systematic exploration of surrounding chemical space. | enamine.net |
| Bioisosterism | Acts as a smaller, more polar replacement for piperidine (B6355638) or pyrrolidine (B122466), often improving physicochemical properties. | chemrxiv.org |
| Functionalization Handles | Incorporation of reactive groups (e.g., nitriles, halides, protected amines/alcohols) allows for subsequent diversification. | researchgate.netnih.gov |
The true versatility of azetidine building blocks is demonstrated by their successful incorporation into a wide array of complex molecular architectures, including fused, bridged, and spirocyclic systems. nih.govutexas.edu Synthetic chemists have developed robust methods to transform simple, highly functionalized azetidines into more intricate structures. For instance, a 2-cyanoazetidine core, derived from β-amino alcohols, can serve as a linchpin for various transformations. nih.govresearchgate.net
Key synthetic strategies include:
Intramolecular Cyclizations: Functional groups placed strategically on the azetidine scaffold can be induced to react and form new rings. An example is the intramolecular Buchwald-Hartwig cross-coupling reaction to access fused tetrahydroquinoline systems. nih.gov
Ring-Closing Metathesis (RCM): By attaching two olefin-containing side chains to an azetidine core, RCM can be employed to generate larger, azetidine-fused ring systems, such as eight-membered rings. nih.gov
Strain-Release Functionalization: Highly strained precursors like 1-azabicyclobutanes (ABBs) can undergo nucleophilic ring-opening to rapidly generate complex and stereopure 2,3-disubstituted azetidines, a method that is otherwise synthetically challenging. chemrxiv.org
These approaches highlight the azetidine scaffold not merely as a component but as a central, directing element in the construction of three-dimensionally complex molecules. chemrxiv.orgnih.gov
Azetidine-based scaffolds are powerful tools for exploring new regions of chemical space, a primary goal of diversity-oriented synthesis (DOS). nih.govresearchgate.net The constrained nature of the azetidine ring allows for the creation of molecules with distinct three-dimensional shapes that are often absent in commercial compound libraries. cureffi.org By starting with a common azetidine core and applying various synthetic transformations, chemists can generate a multitude of structurally unique molecular frameworks. nih.gov
This exploration of chemical space is not random; it is often guided by the desire to populate areas relevant to specific biological targets, such as the central nervous system (CNS). nih.govbroadinstitute.org For CNS-focused libraries, azetidine scaffolds are particularly compelling because they can embed structural motifs like the phenethylamine (B48288) pharmacophore while maintaining favorable physicochemical properties for blood-brain barrier penetration. nih.govcureffi.org Analysis of such libraries shows a high degree of structural diversity when compared to existing drugs, demonstrating their potential to yield novel biological probes and therapeutic leads. nih.gov
| Scaffold Type | Synthetic Approach | Resulting Architecture | Source(s) |
| Fused | Intramolecular Buchwald/Hartwig Coupling | Azeto[2,3-c]quinoline | nih.gov |
| Fused | Ring-Closing Metathesis (RCM) | Azetidine-fused 8-membered ring | nih.gov |
| Spirocyclic | Intramolecular Mannich Reaction | Spirocyclic piperidines | researchgate.net |
| Bridged | Intramolecular Cyclization | Diazabicyclo[3.1.1]heptane | researchgate.net |
| Disubstituted | Strain-Release of 1-Azabicyclobutane | Stereodefined 2,3-disubstituted azetidines | chemrxiv.org |
Utility in the Synthesis of Non-Natural Amino Acids and Peptidomimetics
Azetidine rings are increasingly used to create non-natural amino acids and peptidomimetics with unique structural and functional properties. acs.orgnih.gov Azetidine-2-carboxylic acid (Aze), a proline analogue, is a key building block in this context. acs.orgnih.gov When incorporated into peptide chains, the conformational constraints of the four-membered ring can induce specific secondary structures. scite.ai
Research has shown that while the five-membered ring of proline tends to induce β-turns, the smaller azetidine ring preferentially stabilizes γ-turn conformations. scite.ai This ability to dictate peptide folding makes azetidine-based amino acids valuable tools for designing peptides with specific shapes and, consequently, biological activities. scite.ai Furthermore, the 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element that facilitates the efficient synthesis of small cyclic peptides, which are a growing class of therapeutics. researchgate.netnih.gov The incorporation of a 3-AAz unit can also enhance the stability of peptides against proteolytic degradation. researchgate.netnih.gov The synthesis of these building blocks can be achieved through various routes, including the asymmetric hydrogenation of unsaturated azetinyl-carboxylic acid precursors. acs.org
Role in the Generation of Diverse Chemical Libraries
The structural and chemical attributes of azetidine scaffolds make them ideal starting points for the generation of large and diverse chemical libraries for high-throughput screening. nih.govutexas.edu The goal of such libraries is to maximize molecular diversity while maintaining drug-like or lead-like physicochemical properties. nih.govbroadinstitute.orgnih.gov Azetidine-based libraries have been successfully created to target specific areas, such as CNS-active compounds, by carefully selecting the core scaffold and the diversification reactions. nih.govcureffi.org
The development of modular and programmable synthetic approaches is key to library generation. chemrxiv.orgnih.gov These methods allow for the rapid and systematic creation of numerous analogues, which is essential for exploring structure-activity relationships (SAR). chemrxiv.org
Parallel synthesis, where multiple related compounds are synthesized simultaneously in an array format, is a cornerstone of modern chemical library production. chemrxiv.org Solid-phase synthesis is a particularly powerful technique for this purpose. nih.gov In one notable example, a diverse 1,976-member library of spirocyclic azetidines was generated using a solid-phase approach. nih.govutexas.edu
The general workflow for such a parallel synthesis involves:
Scaffold Attachment: A functionalized azetidine-based scaffold is immobilized on a solid support, such as a SynPhase Lantern. nih.govcureffi.org
Iterative Reactions: The resin-bound scaffold is subjected to a series of reactions, with excess reagents and byproducts washed away after each step. cureffi.org
Diversification: Different building blocks and reagents are used in separate wells or reactors to create a wide array of final compounds from the common scaffold.
Cleavage: The final, purified compounds are cleaved from the solid support. cureffi.org
This approach enables the efficient production of thousands of unique, stereodefined azetidine derivatives that would be laborious to produce via traditional, one-at-a-time synthesis. chemrxiv.orgchemrxiv.org
Diversity-oriented synthesis (DOS) aims to generate structurally complex and diverse small molecules from simple starting materials, often using a branching strategy from a common intermediate. nih.govnih.gov Azetidinyl backbones are excellent substrates for DOS because a single, densely functionalized core can be manipulated to yield a variety of distinct molecular frameworks. nih.govutexas.edu
A key principle in DOS is the use of "functional group pairing" or "build/couple/pair" strategies, where different reactive sites on the azetidine scaffold are engaged in various transformations to build skeletal diversity. nih.gov For example, a single azetidine intermediate containing multiple functional groups can be selectively reacted to produce fused, bridged, or spirocyclic systems, all from the same precursor. nih.govresearchgate.net This efficient generation of scaffold diversity is a hallmark of successful DOS campaigns and allows for the rapid exploration of novel chemical matter for biological screening. nih.govresearchgate.net
Application in Heterocyclic Chemistry beyond Azetidine
Synthesis of Fused and Bridged Azetidine Systems
Currently, there is no specific information available in the public domain detailing the use of this compound as a direct precursor for the synthesis of fused or bridged azetidine systems. General methodologies for the synthesis of such systems often involve intramolecular cyclization reactions. For instance, the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a known method for constructing the azetidine ring, which can be applied intramolecularly to form bicyclic structures. rsc.org However, the application of this and similar strategies starting specifically from this compound has not been reported.
The development of synthetic routes to fused and bridged azetidines is an active area of research, driven by the unique three-dimensional structures and potential biological activities of these compounds.
Interconversion to Other Heterocycles
The transformation of the azetidine ring into other heterocyclic systems is a known strategy in organic synthesis, often driven by the release of ring strain. Ring-expansion reactions are a common approach, for example, the conversion of azetidines into larger N-heterocycles like dihydropyridinones and uracils has been achieved through formal cross-dimerization reactions with other strained rings. nih.gov
However, specific examples of ring expansion or other interconversion reactions starting from this compound are not described in the current scientific literature. The presence of the ketone and the two azetidine rings in the molecule offers a variety of potential, yet unexplored, reaction pathways for the synthesis of other heterocyclic structures. For instance, theoretical reaction schemes could involve the initial activation of the ketone followed by rearrangement and ring-opening of one or both azetidine rings to form larger, more complex heterocyclic systems.
The following table summarizes the types of heterocyclic transformations involving azetidines, though it is important to note that these are general examples and not specific to this compound.
| Starting Material Type | Reaction Type | Product Heterocycle Type |
| Methylene (B1212753) Aziridines | [3+1] Ring Expansion | Methylene Azetidines nih.gov |
| Azetidines | Formal Cross-Dimerization | Dihydropyridinones, Uracils nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for Azetidinyl Methanone Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous structural determination of organic molecules, including "Azetidin-1-yl(azetidin-3-yl)methanone". By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of "this compound".
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," specific chemical shifts and coupling patterns would be expected for the protons on each of the two azetidine (B1206935) rings. The protons on the carbons adjacent to the nitrogen atoms and the carbonyl group will exhibit characteristic downfield shifts due to the electron-withdrawing effects of these functionalities.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. nih.gov The carbonyl carbon of the methanone (B1245722) group is particularly diagnostic, appearing at a significantly downfield chemical shift (typically in the 160-180 ppm range). The carbons of the azetidine rings will have distinct signals, with those closer to the nitrogen atoms and the carbonyl group showing different chemical shifts. The wider chemical shift range of ¹³C NMR often allows for better resolution of signals that might overlap in the ¹H NMR spectrum. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~170 |
| Azetidin-1-yl CH₂ (adjacent to N) | 3.8 - 4.2 | 45 - 55 |
| Azetidin-1-yl CH₂ (β to N) | 2.2 - 2.6 | 15 - 25 |
| Azetidin-3-yl CH (adjacent to N and C=O) | 4.0 - 4.5 | 50 - 60 |
| Azetidin-3-yl CH₂ (adjacent to N) | 3.5 - 4.0 | 40 - 50 |
| Azetidin-3-yl NH | 1.5 - 3.0 (broad) | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
To gain deeper insight into the electronic structure and environment of the heteroatoms within "this compound" and its potential derivatives, ¹⁵N and ¹⁹F NMR can be employed.
¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it can provide direct information about the nitrogen atoms. youtube.com In "this compound," two distinct ¹⁵N signals would be expected, one for the amide-like nitrogen of the azetidin-1-yl ring and another for the secondary amine nitrogen of the azetidin-3-yl ring. The chemical shifts of these nitrogens can be influenced by factors such as protonation state and hydrogen bonding. researchgate.net Isotopic labeling with ¹⁵N can significantly enhance the signal and facilitate these studies. nih.govnih.gov
¹⁹F NMR Spectroscopy: Should fluorinated derivatives of "this compound" be synthesized, ¹⁹F NMR would be an invaluable tool. The ¹⁹F nucleus is 100% abundant and highly sensitive, providing a wide chemical shift range that is very sensitive to the local electronic environment. youtube.com This makes it an excellent probe for studying subtle structural and electronic changes. researchgate.net
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for elucidating the complete connectivity of "this compound". ucl.ac.uklibretexts.orgdokumen.pub
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.org It would be used to trace the proton connectivity within each of the azetidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which protons are attached to which carbons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying the connection between the carbonyl carbon and the protons on the adjacent carbons of both azetidine rings, thus confirming the methanone linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. This can be used to determine the through-space proximity of different parts of the molecule, which can be important for conformational analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of "this compound". nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). mdpi.com This precision allows for the determination of a unique molecular formula from the exact mass, distinguishing it from other compounds that may have the same nominal mass. researchgate.netresearchgate.net For "this compound" (C₇H₁₂N₂O), HRMS would provide an experimental mass that closely matches the calculated theoretical mass, thereby confirming its molecular formula. ijpsm.com
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₂N₂O |
| Calculated Monoisotopic Mass | 140.09496 Da |
| Expected m/z for [M+H]⁺ | 141.10224 |
| Expected m/z for [M+Na]⁺ | 163.08418 |
Note: The observed m/z in an HRMS experiment should be within a few parts per million (ppm) of the expected value.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Methanone Carbonyl)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org For "this compound," the most prominent and diagnostic feature in its IR spectrum would be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the methanone linker. orgchemboulder.comspectroscopyonline.com This peak is typically observed in the region of 1650-1700 cm⁻¹ for amides. libretexts.org The exact position of this band can provide clues about the electronic environment of the carbonyl group. Other characteristic absorptions would include N-H stretching vibrations for the secondary amine in the azetidin-3-yl ring (around 3300-3500 cm⁻¹) and C-H stretching vibrations for the aliphatic portions of the rings (around 2850-3000 cm⁻¹).
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H (secondary amine) | Stretch | 3300 - 3500 | Medium |
| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |
| C=O (amide/methanone) | Stretch | 1650 - 1700 | Strong, Sharp |
| C-N | Stretch | 1000 - 1250 | Medium |
X-ray Diffraction Studies for Solid-State Structure and Stereochemistry
While NMR provides the solution-state structure, X-ray diffraction analysis of a single crystal offers the most definitive and unambiguous determination of the three-dimensional structure of "this compound" in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation and stereochemistry. nih.gov For "this compound," X-ray crystallography would confirm the connectivity of the atoms, the planarity of the amide bond, and the puckering of the two azetidine rings. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the N-H group of the azetidin-3-yl ring and the carbonyl oxygen, which dictate the crystal packing arrangement.
Green Chemistry Principles in the Synthesis of Azetidin 1 Yl Azetidin 3 Yl Methanone
Maximizing Atom Economy in Synthetic Routes
Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. In the context of synthesizing Azetidin-1-yl(azetidin-3-yl)methanone, which involves the formation of an amide bond, the choice of coupling reagents and activation strategy is paramount to achieving high atom economy. nih.govnih.gov
A more atom-economical approach involves the in-situ activation of the carboxylic acid with reagents that generate volatile or easily removable by-products. nih.gov Catalytic methods for amide bond formation are particularly attractive as they minimize waste and improve atom economy. nih.gov For example, catalytic activation of carboxylic acids with acetylenes can produce amides with by-products like acetaldehyde (B116499) or ethyl acetate, which are more environmentally benign than the bulky urea (B33335) derivatives from carbodiimide (B86325) reagents. nih.govnih.gov
Table 1: Comparison of Atom Economy for Different Amide Bond Formation Strategies
| Activation Method | Coupling Reagent | By-product | Atom Economy |
| Carbodiimide | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Low |
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | EDC-urea derivative | Low |
| Catalytic Activation | Acetylene/Ruthenium catalyst | Acetaldehyde | High |
This table provides a qualitative comparison of the atom economy for different amide bond formation methods that could be applied to the synthesis of this compound.
Minimizing by-products is intrinsically linked to maximizing atom economy. In the synthesis of this compound, this can be achieved by moving away from classical stoichiometric activating agents. The ideal scenario is a direct condensation of azetidine (B1206935) with azetidine-3-carboxylic acid, which would only release water as a by-product, representing the highest possible atom economy. While this direct approach is challenging due to the need for high temperatures, which could affect the stability of the strained azetidine rings, research into catalytic direct amidation is a promising avenue.
Another strategy is the use of catalytic amounts of a coupling agent or a recyclable activating agent. rsc.orgresearchgate.net For instance, developing a catalytic cycle where the activating agent is regenerated in situ would significantly reduce the generation of by-products. Furthermore, enzymatic methods, such as those employing lipases, can catalyze amide bond formation under mild conditions, often in greener solvents, with high selectivity and minimal by-product formation. nih.gov
Waste Prevention and Reduction Strategies
Waste prevention is a cornerstone of green chemistry, encouraging the design of chemical processes that minimize waste generation from the outset. For the synthesis of this compound, this involves optimizing reaction conditions and solvent usage.
The bulk of waste in many chemical processes, particularly in the pharmaceutical industry, comes from solvents used in reactions and purifications. nih.gov Traditional amide synthesis often employs hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgresearchgate.net A key green strategy is to reduce the volume of these solvents or replace them with more benign alternatives.
For the synthesis of this compound, exploring solvent-free reaction conditions, such as ball-milling, could be a viable option, although this may require post-reaction solvent use for purification. nsf.gov A more practical approach is the use of continuous flow reactors, which can reduce solvent consumption and improve reaction efficiency. nih.gov Furthermore, implementing protocols for the recovery and recycling of the reaction mixture, where the catalyst, solvent, and unreacted starting materials are reused in subsequent batches, can drastically reduce waste. rsc.orgresearchgate.netrsc.org
The efficiency of a chemical reaction is not only measured by its yield but also by its energy consumption and reaction time. Microwave-assisted synthesis has been shown to accelerate the formation of nitrogen-containing heterocycles and could be applied to the synthesis of the azetidine precursors or the final coupling step, potentially reducing reaction times and energy input. organic-chemistry.org
The use of phase-transfer catalysis (PTC) is another strategy to enhance reaction efficiency, particularly for the synthesis of the azetidine rings. nih.gov PTC can facilitate reactions between reactants in different phases, often under milder conditions and with reduced solvent requirements. nih.gov For the final amide formation, optimizing temperature and catalyst loading is crucial. Enzymatic catalysis, for instance, often proceeds at or near room temperature, offering significant energy savings compared to thermally driven reactions. nih.gov
Use of Safer Solvents and Auxiliaries
For the amide bond formation step in the synthesis of this compound, several greener solvents have been identified as effective replacements for DMF and DCM. These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, and propylene (B89431) carbonate. rsc.orgacs.org In some cases, water has been successfully used as a solvent for amide bond formation, representing a significant improvement in sustainability. nsf.gov
Ionic liquids and deep eutectic solvents (DESs) are also emerging as promising alternative reaction media. ias.ac.in They are non-volatile and can often be recycled, reducing air pollution and waste. ias.ac.in Some ionic liquids can even act as both the solvent and the catalyst, further simplifying the reaction system. ias.ac.in
Table 2: Greener Solvent Alternatives for Amide Synthesis
| Conventional Solvent | Greener Alternative(s) | Key Advantages |
| N,N-Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate, Propylene Carbonate | Lower toxicity, derived from renewable resources (in some cases), better environmental profile. rsc.orgacs.org |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Reduced health hazards, not a chlorinated solvent. nih.govresearchgate.net |
| N-Methylpyrrolidone (NMP) | N-Butylpyrrolidinone, Water, Deep Eutectic Solvents (DESs) | Lower reproductive toxicity, potential for recycling, water is the greenest solvent. nsf.govbohrium.comias.ac.in |
This table presents a selection of greener solvents that could be employed in the synthesis of this compound, along with their advantages over traditional, more hazardous solvents.
By systematically applying these green chemistry principles, the synthesis of this compound can be transformed from a potentially wasteful process into a more sustainable and environmentally responsible endeavor.
Exploration of Green Solvents in Azetidine Synthesis
The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest portion of non-product mass in a reaction. whiterose.ac.uk In the synthesis of azetidine-containing molecules, there is a concerted effort to move away from hazardous solvents, which are often volatile, toxic, and difficult to dispose of. iaph.in
Research and industrial practices have led to the development of several green solvent selection guides by organizations like the American Chemical Society (ACS) Green Chemistry Institute and pharmaceutical companies such as GlaxoSmithKline (GSK) and Sanofi. gctlc.orgubc.ca These guides classify solvents based on their environmental, health, and safety (EHS) profiles. whiterose.ac.ukscribd.com
Commonly used but hazardous solvents in organic synthesis include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), chlorinated solvents (e.g., dichloromethane, chloroform), and certain hydrocarbons like benzene (B151609) and hexane. whiterose.ac.uk For the synthesis of azetidine scaffolds, greener alternatives are actively sought. Recommended solvents often include water, alcohols like ethanol (B145695) and isopropanol, and some esters. jk-sci.com For instance, ethers such as 2-methyltetrahydrofuran (2-MeTHF) are considered preferable substitutes for tetrahydrofuran (B95107) (THF) and diethyl ether. whiterose.ac.uk The use of bio-based solvents is also an emerging area of interest. jk-sci.com
The synthesis of azetidines can involve various reaction types, and the choice of a green solvent must be compatible with the specific chemical transformation. For example, in cyclization reactions to form the azetidine ring, which might proceed via nucleophilic substitution, polar aprotic solvents have been traditionally used. The challenge lies in finding greener alternatives that can facilitate these reactions with comparable efficiency. Aqueous media, sometimes under microwave irradiation, have been successfully used for the cyclocondensation of alkyl dihalides with primary amines to form nitrogen-containing heterocycles, representing a significant green advancement. organic-chemistry.org
Solvent Selection Guides and Alternatives
Solvent selection guides are invaluable tools for chemists aiming to design more sustainable synthetic processes. gctlc.orgscribd.com These guides typically categorize solvents into classes such as 'Recommended', 'Problematic', 'Hazardous', and in some cases, 'Banned'. ubc.cajk-sci.com This classification is derived from a comprehensive analysis of factors including acute and chronic toxicity, environmental persistence, and safety hazards like flammability and peroxide formation. ubc.ca
For the synthesis of a molecule like this compound, which involves the formation of an amide bond and the handling of two azetidine rings, a solvent selection guide would steer chemists away from solvents like DMF, a common solvent for peptide and amide couplings but flagged as reprotoxic. whiterose.ac.uk Instead, greener alternatives would be explored.
Below is a table summarizing the classification of common solvents according to green chemistry principles, which would be relevant in designing a synthesis for this compound.
| Solvent Class | Examples | Rationale for Classification | Potential Application in Synthesis |
| Recommended | Water, Ethanol, Isopropanol, n-Butanol | Low toxicity, biodegradable, readily available. jk-sci.com | Aqueous work-up, certain enzymatic or catalytic steps. Alcohols can serve as solvents for nucleophilic substitution or reduction steps. |
| Problematic | Acetonitrile (B52724), Toluene, 2-Methyltetrahydrofuran (2-MeTHF) | Moderate EHS concerns; substitution is advised where possible. jk-sci.com Toluene is suspected of organ damage. whiterose.ac.uk | Used when required for specific solubility or reactivity, but efforts should be made to minimize volume and recycle. |
| Hazardous | Dichloromethane (DCM), Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | Carcinogenic, reprotoxic, or have significant environmental impact. whiterose.ac.ukjk-sci.com | To be avoided and substituted. Historically used in amide bond formation and cyclization reactions. |
| Highly Hazardous | Benzene, Carbon Tetrachloride, 1,4-Dioxane | High toxicity, carcinogenicity, and severe environmental hazards. whiterose.ac.ukjk-sci.com | Should not be used in modern synthetic chemistry. |
The move towards greener alternatives is not without challenges. The complete replacement of a traditional solvent requires ensuring that the chemical efficiency, yield, and purity of the product are not compromised. iaph.in Therefore, research continues into novel solvent systems like ionic liquids and deep eutectic solvents, which offer unique properties such as low volatility but require careful evaluation of their own life-cycle impact. iaph.inacs.org
Catalysis in Azetidinyl Methanone (B1245722) Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. beilstein-journals.org In the synthesis of a molecule like this compound, catalysis can be applied to both the construction of the azetidine rings and the formation of the central amide linkage.
Application of Homogeneous and Heterogeneous Catalysts
Both homogeneous and heterogeneous catalysts have distinct advantages and are applicable to the synthesis of azetidine derivatives. google.com
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, which typically allows for high activity and selectivity under mild reaction conditions due to well-defined active sites. youtube.comyoutube.com For the synthesis of azetidines, various homogeneous catalytic systems have been developed. These include:
Palladium-catalyzed intramolecular C-H amination: This method allows for the formation of the azetidine ring from amine substrates with relatively low catalyst loading and under convenient operating conditions. organic-chemistry.orgrsc.org
Copper-catalyzed reactions: Copper catalysts have been used for multicomponent reactions to form functionalized azetidines and for the cross-coupling of alkyl iodides with organoboron compounds to produce substituted azetidines. organic-chemistry.org
Gold-catalyzed cyclization: Chiral azetidin-3-ones can be synthesized via gold-catalyzed intermolecular oxidation of alkynes, which proceeds through a reactive α-oxogold carbene intermediate. nih.gov
Lanthanide-catalyzed aminolysis: Lanthanum (III) triflate has been shown to catalyze the regioselective intramolecular aminolysis of epoxy amines to yield azetidines. frontiersin.org
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which is a major advantage for product purification and catalyst recycling—key principles of green chemistry. google.comyoutube.com While specific examples for this compound are not detailed in the literature, general principles can be applied. For instance, solid acid or base catalysts could be employed for the cyclization step or in the protection/deprotection of functional groups. The development of heterogeneous catalysts for carbamate (B1207046) synthesis, a related transformation to amide bond formation, highlights the potential of this approach to overcome the drawbacks of homogeneous systems, such as catalyst recovery. google.com
The table below provides a comparative overview of homogeneous and heterogeneous catalysts in the context of azetidine synthesis.
| Catalyst Type | Advantages | Disadvantages | Potential Application in Synthesis |
| Homogeneous | High activity and selectivity, mild reaction conditions, good for complex molecule synthesis. youtube.com | Difficult to separate from the reaction mixture, leading to potential product contamination and challenging catalyst recycling. google.com | Palladium-catalyzed C-N bond formation for the azetidine ring; coupling reactions to form the amide bond. |
| Heterogeneous | Easy separation and recovery, potential for reuse, suitable for continuous flow processes. google.comyoutube.com | May require harsher reaction conditions, potentially lower selectivity compared to homogeneous counterparts, surface fouling can lead to deactivation. youtube.com | Solid acid/base catalysis for cyclization; supported metal catalysts for hydrogenation or other transformations. |
Catalytic Approaches for Increased Selectivity and Efficiency
The development of new catalytic methods is often driven by the need for greater selectivity (chemo-, regio-, and stereoselectivity) and efficiency. In the context of synthesizing this compound, this is particularly important for controlling the stereochemistry of the substituted azetidine ring and for ensuring the efficient formation of the amide bond without side reactions.
Recent advances in catalysis that could be applied include:
Enantioselective Catalysis: The use of chiral catalysts to produce enantiomerically pure azetidines is of great interest for pharmaceutical applications. For example, copper-catalyzed boryl allylation of azetines using a chiral bisphosphine ligand allows for the synthesis of 2,3-disubstituted azetidines with high enantioselectivity. acs.org
Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction, have been used to synthesize azetidines. rsc.orgacs.org These methods can offer unique reaction pathways under mild conditions. Photocatalysis has also been integrated with palladium catalysis to achieve novel cross-coupling reactions, such as the formation of C(sp2)−N−C(sp3) linkages, which could be relevant for the amide bond formation step. acs.org
These advanced catalytic approaches offer the potential to significantly improve the green credentials of a synthesis by increasing yield and selectivity, thereby reducing waste and the need for extensive purification.
Design for Energy Efficiency in Synthetic Processes
Designing for energy efficiency in the synthesis of this compound would involve several strategies:
Catalysis: As discussed previously, the use of highly active catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures. youtube.com This is one of the most effective ways to reduce energy consumption.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a technology that can significantly accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. organic-chemistry.org This can result in substantial energy savings. For example, the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines has been efficiently achieved using microwave heating. organic-chemistry.org
One-Pot Reactions: Combining multiple synthetic steps into a single, one-pot procedure avoids the energy-intensive processes of intermediate isolation, purification, and solvent removal. nih.gov
By carefully selecting reaction conditions and employing modern technologies, the energy demand for the synthesis of complex molecules like this compound can be significantly reduced.
Reduction of Derivatives in Multi-Step Synthesis
In the synthesis of this compound, this principle can be applied in several ways:
Direct C-H Functionalization: As mentioned in the catalysis section, methods that directly functionalize a C-H bond to form a C-N or C-C bond can eliminate the need for pre-functionalized starting materials (e.g., organohalides), thus shortening the synthetic sequence. rsc.org
Strategic Use of Protecting Groups: When protecting groups are unavoidable, a green approach involves selecting groups that can be added and removed under mild, high-yielding conditions, and ideally, avoiding protection/deprotection steps altogether. A study on the synthesis of chiral azetidin-3-ones highlighted the use of a t-butanesulfonyl protecting group, which not only facilitated a chiral synthesis but also could be removed under acidic conditions, avoiding unnecessary deprotection and reprotection sequences. nih.gov
One-Pot and Tandem Reactions: Designing a synthesis that incorporates multiple bond-forming events in a single operation without isolating intermediates is a powerful strategy. nih.gov For example, a one-pot tandem Ugi condensation and intramolecular C-alkylation has been used for the regioselective synthesis of β-lactams, a related four-membered ring system. researchgate.net Similarly, a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones provides α-carbonylated N-sulfonylazetidines. organic-chemistry.org Such strategies significantly reduce the number of steps and associated waste.
By embracing these principles, the synthesis of this compound can be designed to be more efficient and environmentally benign, aligning with the core tenets of green chemistry.
Future Perspectives in Azetidin 1 Yl Azetidin 3 Yl Methanone Research
Development of Novel and More Efficient Synthetic Pathways
The synthesis of azetidine (B1206935) derivatives has historically been challenging due to the significant ring strain. ub.bwmedwinpublishers.com While classical methods like intramolecular cyclization of 1,3-amino alcohols or haloamines and [2+2] cycloadditions are established, they often face limitations. researchgate.netub.bw The future of synthesizing Azetidin-1-yl(azetidin-3-yl)methanone and its analogs will likely depend on the development of more sophisticated and efficient methodologies that overcome these hurdles.
Key areas for future development include:
Strain-Release Homologation: Methods utilizing highly strained precursors like azabicyclo[1.1.0]butanes offer a powerful route to functionalized azetidines. rsc.org
Photocatalysis: Visible-light-mediated reactions, such as the aza-Paterno-Büchi reaction, provide a mild and efficient way to construct the azetidine ring through [2+2] photocycloaddition. rsc.orgresearchgate.net
C-H Activation: Direct functionalization of C(sp³)–H bonds on the azetidine ring is a highly atom-economical approach that avoids pre-functionalized substrates, enabling the synthesis of diverse derivatives. rsc.org
Ring Contraction/Expansion: The transformation of more readily available five-membered rings (pyrrolidines) or the expansion of three-membered rings (aziridines) are promising strategies for accessing the azetidine core. rsc.orgmagtech.com.cn
These advanced synthetic methods could pave the way for more streamlined and versatile access to the this compound scaffold.
Table 1: Emerging Synthetic Strategies for Azetidine Scaffolds
| Synthetic Strategy | Description | Potential Advantage for Target Compound | Key References |
|---|---|---|---|
| Strain-Release Homologation | Involves the reaction of highly strained intermediates (e.g., azabicyclo[1.1.0]butanes) with nucleophiles or electrophiles to yield substituted azetidines. | Rapid construction of the bis-azetidinyl core with diverse functional groups. | rsc.org |
| Photocatalysis | Uses light energy to promote cycloaddition reactions, such as the intermolecular [2+2] photocycloaddition of imines and alkenes. | Mild reaction conditions and high functional group tolerance. | rsc.orgresearchgate.net |
| C-H Activation | Transition-metal-catalyzed direct functionalization of C-H bonds on a pre-formed azetidine ring. | Late-stage diversification of the this compound structure. | rsc.org |
| Ring Contraction | Nucleophilic addition to α-bromo N-sulfonylpyrrolidinones leading to a ring contraction that forms α-carbonylated N-sulfonylazetidines. | A potential route to the azetidin-3-yl methanone (B1245722) portion of the molecule. | organic-chemistry.org |
Exploration of Underexplored Reactivity Modes
The reactivity of the azetidine ring is largely governed by its ring strain, making it more reactive than its five-membered counterpart, pyrrolidine (B122466), but more stable than the three-membered aziridine (B145994). rsc.orgub.bwrsc.org The chemical properties can be tuned by the substituents and reaction conditions. ub.bw For this compound, future research will likely delve into leveraging this inherent reactivity for novel transformations.
A key area of exploration involves the strain-driven ring-opening and ring-expansion reactions . These transformations can serve as powerful tools for synthesizing more complex nitrogen-containing heterocycles and highly substituted acyclic amines. ub.bwresearchgate.net The reactivity profile of lithiated N-Boc-azetidines has shown unexpected outcomes, such as self-condensation, leading to novel peptidomimetics. rsc.org Investigating the behavior of the this compound scaffold under similar organometallic conditions could unveil unprecedented chemical pathways and lead to new molecular architectures.
Advanced Computational Design of Azetidinyl Scaffolds
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For azetidine-based structures, computational methods are crucial for predicting properties and guiding synthetic efforts. Future research on this compound will undoubtedly benefit from the application of advanced computational design.
Scaffold Design and Virtual Screening: Computational approaches, such as the generation of analog series-based (ASB) scaffolds, can systematically explore the chemical space around the core structure. researchgate.net This allows for the design of virtual libraries of this compound derivatives with tailored properties for specific biological targets.
Molecular Docking: These studies can predict the binding modes and affinities of designed compounds within the active sites of target proteins, such as enzymes or receptors. smolecule.comnih.gov This is particularly relevant for designing azetidine-based inhibitors for therapeutic applications.
ADME Profiling: In silico tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize the synthesis of compounds with favorable pharmacokinetic profiles, which is especially critical for developing CNS-focused libraries. nih.gov
By integrating these computational strategies, researchers can rationally design novel azetidinyl scaffolds based on the this compound template, accelerating the discovery of new functional molecules.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved scalability, and the ability to handle unstable intermediates. uniba.ituniba.itnih.gov The synthesis of strained heterocycles like azetidines is particularly well-suited to this technology.
Future work will likely focus on developing continuous flow syntheses for this compound. Researchers have already demonstrated the successful use of flow technology for the generation and functionalization of lithiated azetidine intermediates at temperatures much higher than possible in batch processing. uniba.itnih.gov This approach allows for safer and more robust production. uniba.it Furthermore, telescoping multiple reaction steps in a continuous flow setup can streamline the synthesis of complex azetidine-containing molecules from simple precursors, minimizing waste and manual handling. researchgate.netresearchgate.net The integration of automated synthesis platforms with flow reactors will further accelerate the creation and screening of libraries based on the this compound scaffold.
Expansion of Synthetic Applications in Complex Molecule Construction
Azetidines are increasingly recognized as valuable building blocks in diversity-oriented synthesis (DOS) programs, which aim to create structurally diverse collections of molecules for high-throughput screening. nih.gov The rigid, three-dimensional nature of the azetidine ring makes it an attractive design element for introducing conformational constraint and exploring new regions of chemical space.
The this compound scaffold, with its two modifiable heterocyclic rings, is an ideal candidate for expansion into complex molecular frameworks. Future applications could involve:
Fused and Spirocyclic Systems: Using the azetidine nitrogens or carbons as anchor points for further cyclizations to generate novel fused, bridged, and spirocyclic ring systems. nih.gov
Peptidomimetics: The azetidine ring can serve as an unnatural amino acid surrogate in peptidomimetics, and the bis-azetidinyl structure could be used to create unique constrained peptide analogs. ub.bw
Natural Product Synthesis: The discovery of azetidine-containing natural products like azetidomonamides highlights the biological relevance of this scaffold. nih.gov Synthetic pathways to complex molecules could incorporate the this compound motif to mimic or enhance natural bioactivity.
By leveraging the unique topology of this compound, chemists can aim to construct larger, more intricate molecules with potential applications in materials science and medicine.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Azetidin-1-yl(azetidin-3-yl)methanone, and how can purity be maximized?
- Methodology : Multi-step synthesis involving nucleophilic substitution and acylation reactions is common for azetidine derivatives. For example, the coupling of azetidine precursors (e.g., azetidin-3-amine) with activated carbonyl reagents (e.g., acyl chlorides) under inert conditions (N₂ atmosphere) at 0–5°C can minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures >95% purity. Reaction progress should be monitored via TLC or HPLC .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Key for identifying azetidine ring protons (δ 3.5–4.5 ppm) and carbonyl carbons (δ 165–175 ppm). Diastereotopic protons in the bicyclic system may show splitting patterns requiring 2D NMR (COSY, HSQC) .
- HRMS : Exact mass determination (calculated for C₇H₁₂N₂O: 140.0950) confirms molecular formula .
- IR Spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹) validate functional groups .
Q. How do solvent polarity and temperature influence the compound’s stability during storage?
- Methodology : Stability studies show that azetidine derivatives are prone to hydrolysis in polar protic solvents (e.g., water, methanol). Storage in anhydrous DMSO or DMF at –20°C under argon minimizes degradation. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC analysis quantifies degradation products .
Advanced Research Questions
Q. What strategies resolve contradictory crystallographic and spectroscopic data for this compound?
- Methodology : Discrepancies between X-ray diffraction (e.g., SHELX-refined bond lengths) and NMR-derived conformations require:
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify dominant conformers .
- Variable-Temperature NMR : Assess dynamic processes (e.g., ring puckering) causing signal broadening .
- Synchrotron Crystallography : High-resolution data (≤0.8 Å) resolves electron density ambiguities in the azetidine rings .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?
- Methodology :
- Bioisosteric Replacement : Substitute the methanone group with thiocarbonyl or amide moieties to modulate enzyme binding (e.g., monoacylglycerol lipase inhibition) .
- Steric Tuning : Introduce fluorinated substituents (e.g., CF₃ at azetidine-3-position) to improve metabolic stability and blood-brain barrier penetration, as seen in related neuroactive compounds .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., G-protein-coupled receptors) and prioritize synthetic targets .
Q. What experimental and computational approaches validate the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Enzyme Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) under physiological pH and temperature .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. allosteric inhibition .
- Molecular Dynamics Simulations : Analyze ligand-protein interactions (e.g., hydrogen bonding with catalytic triads) over 100-ns trajectories using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
